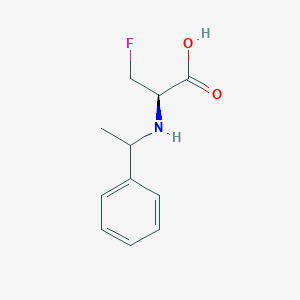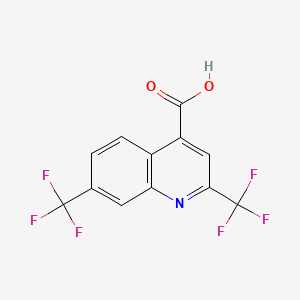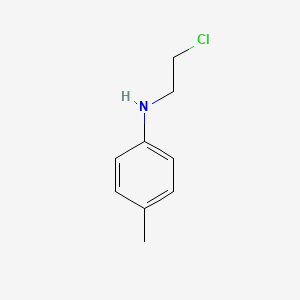
N-(2-Chloroethyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloroethyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Nucleophilic substitution: Various substituted anilines.
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
科学研究应用
N-(2-Chloroethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Chloroethyl)-4-methylaniline involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins. This can result in the formation of DNA adducts, which may interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form such adducts is a key factor in its potential anticancer activity.
相似化合物的比较
N-(2-Chloroethyl)-4-methylaniline can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-nitrosoureas: These compounds are known for their anticancer properties and are used in the treatment of brain tumors and leukemia.
N-(2-Chloroethyl)acetamide: This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways
属性
CAS 编号 |
39179-91-4 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-4-methylaniline |
InChI |
InChI=1S/C9H12ClN/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,6-7H2,1H3 |
InChI 键 |
SIEAXQLZOYXGMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
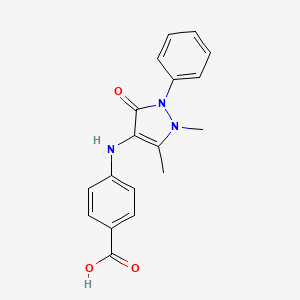
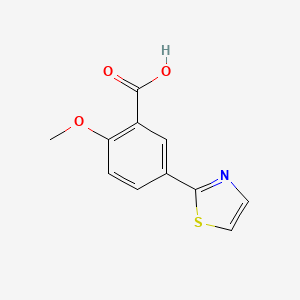
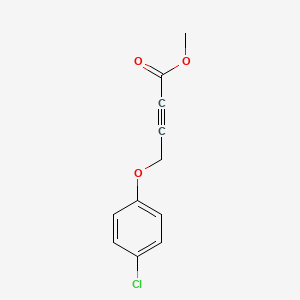


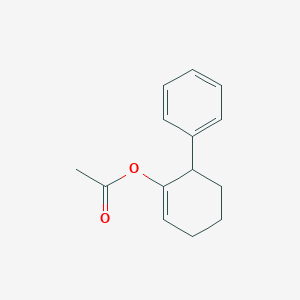
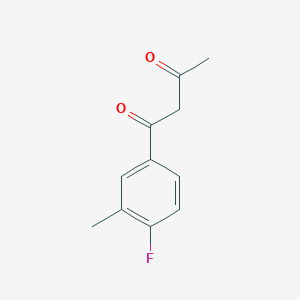
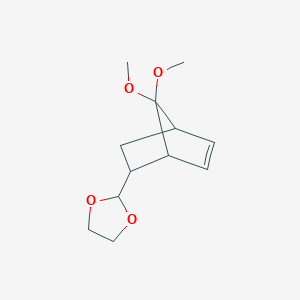
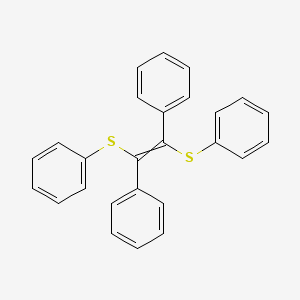

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
